molecular formula C22H27N5O5S B2600692 ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 888436-19-9

ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2600692
CAS No.: 888436-19-9
M. Wt: 473.55
InChI Key: CNVOKGGHGAFXEE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H27N5O5S and its molecular weight is 473.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity of Heterocyclic Compounds

  • Research has been conducted on the synthesis of novel heterocyclic compounds derived from natural products like visnaginone and khellinone, which exhibit anti-inflammatory and analgesic properties. These studies involve the creation of various heterocyclic compounds, such as benzodifuranyl derivatives, that show potential as COX-1/COX-2 inhibitors, suggesting their applicability in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity of Novel Compounds

  • The development and evaluation of new 1,2,4-triazol-3-one derivatives have been explored for their antimicrobial properties. This research highlights the potential of structurally diverse compounds to serve as the basis for new antimicrobial agents, showcasing the importance of chemical synthesis in addressing microbial resistance (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Exploration of Non-nucleoside HIV-1 Inhibitors

  • Investigations into bis(heteroaryl)piperazines (BHAPs) as non-nucleoside inhibitors of HIV-1 reverse transcriptase have been carried out, illustrating the role of chemical synthesis in the development of novel antiviral therapies. This research underscores the critical role of synthetic chemistry in creating new molecules with potential therapeutic applications in infectious diseases (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).

Impurity Profile Analysis in Drug Development

  • The impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a platelet aggregation inhibitor, has been determined using liquid chromatography-mass spectrometry. This study is crucial for drug development, ensuring the purity and safety of pharmaceutical compounds (Thomasberger, Engel, & Feige, 1999).

Properties

IUPAC Name

ethyl 4-[2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5S/c1-3-32-22(30)26-10-8-25(9-11-26)17(28)14-33-21-24-18-15-6-4-5-7-16(15)23-19(18)20(29)27(21)12-13-31-2/h4-7,23H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVOKGGHGAFXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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